4-Amino-N-(2-fluorophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

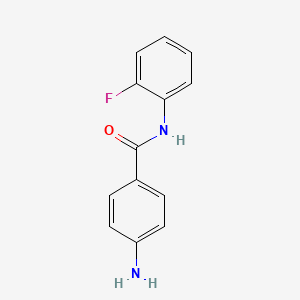

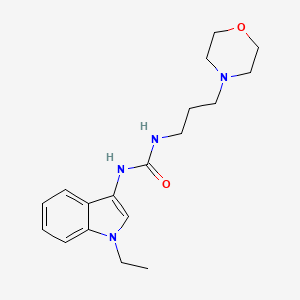

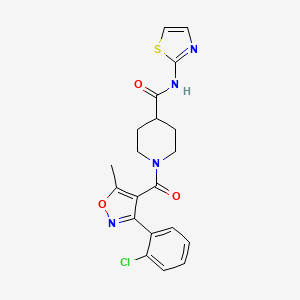

4-Amino-N-(2-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 4-Amino-N-(2-fluorophenyl)benzamide consists of a benzamide core with an amino group at the 4-position and a 2-fluorophenyl group attached to the nitrogen of the amide group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

4-Amino-N-(2-fluorophenyl)benzamide is a solid at room temperature . It has a molecular weight of 230.24 and a molecular formula of C13H11FN2O . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Histone Deacetylase (HDAC) Inhibition

4-Amino-N-(2-fluorophenyl)benzamide: has been investigated as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation by modulating histone acetylation. By inhibiting HDACs, this compound may influence epigenetic modifications and impact diseases related to aberrant gene expression, such as cancer and neurodegenerative disorders .

Antitumor Activity

In vitro studies have demonstrated that 4-Amino-N-(2-fluorophenyl)benzamide selectively inhibits HDAC3 activity (IC₅₀: 95.48 nM). Additionally, it exhibits solid antiproliferative effects against HepG2 liver cancer cells (IC₅₀: 1.30 μM). In vivo xenograft models further support its potential as an antitumor agent, inhibiting tumor growth effectively .

Apoptosis Induction and Cell Cycle Arrest

Further investigations reveal that 4-Amino-N-(2-fluorophenyl)benzamide promotes apoptosis (programmed cell death) and G2/M phase cell cycle arrest. These mechanisms contribute to its antitumor activity, making it a promising candidate for cancer therapy .

Antibacterial Properties

While not extensively studied, some benzamide derivatives, including 4-Amino-N-(2-fluorophenyl)benzamide , have shown moderate antibacterial activity against Escherichia coli (E. coli), Klebsiella pneumoniae, and Staphylococcus aureus .

Ion-Associate Complex Formation

The compound can form a complex with tetraphenylborate through an ion-associate reaction. This green chemistry approach has implications for applications in materials science and analytical chemistry .

Safety and Hazards

Mécanisme D'action

Mode of Action

4-Amino-N-(2-fluorophenyl)benzamide interacts with its targets (HDAC1, HDAC2, and HDAC3) by inhibiting their enzymatic activity . It is especially potent against HDAC3, with an IC50 value of 95.48 nM . This inhibition of HDACs leads to an increase in the acetylation of histones, which can result in changes in gene expression .

Biochemical Pathways

The inhibition of HDACs by 4-Amino-N-(2-fluorophenyl)benzamide affects the epigenetic regulation of gene expression . This can lead to changes in various biochemical pathways, depending on the specific genes that are affected. The downstream effects of these changes can vary widely, potentially influencing a range of biological processes.

Result of Action

The inhibition of HDACs by 4-Amino-N-(2-fluorophenyl)benzamide can lead to changes in gene expression, which can have various molecular and cellular effects . For example, it has been shown to have a significant inhibitory effect on both solid tumor cells and nonsolid tumor cells . It can also promote apoptosis and cause G2/M phase arrest in HepG2 cells .

Propriétés

IUPAC Name |

4-amino-N-(2-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPNPJSVXUEHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(2-fluorophenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2844454.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2844457.png)

![3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2844458.png)

![N-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetamide](/img/structure/B2844469.png)

![4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2844473.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2844476.png)